O,alpha-Dimethyltyrosine
Overview
Description
Synthesis Analysis
The synthesis of O,alpha-Dimethyltyrosine involves advanced organic synthesis techniques, including palladium-catalyzed C-H functionalization. A notable method utilizes palladium-catalyzed directed C-H functionalization for the efficient synthesis of (S)-N-Boc-2,6-dimethyltyrosine, showcasing a practical approach to ortho-dimethylation of tyrosine derivatives without racemization at α-chiral centers (Wang et al., 2017).
Scientific Research Applications
Hydroxyl Radical Scavenging : Compounds like thiourea and dimethylthiourea, which are structurally related to O,alpha-Dimethyltyrosine, have been used as hydroxyl radical (OH.) scavengers in experiments, indicating their potential in mitigating peroxynitrite-dependent damage (Whiteman & Halliwell, 1997).
Asymmetric Synthesis : Research has shown the large-scale asymmetric synthesis of novel sterically constrained derivatives of tyrosine, such as 2′,6′-dimethyl- and α,2′,6′-trimethyltyrosine. These findings demonstrate the importance of such compounds in synthetic chemistry and potential pharmaceutical applications (Soloshonok, Tang, & Hruby, 2001).
Palladium-Catalyzed Synthesis : A study highlights the palladium-catalyzed directed C-H functionalization for synthesizing (S)-N-Boc-2,6-dimethyltyrosine, emphasizing its significance in creating valuable building blocks for synthetic chemistry (Wang et al., 2017).
Peptide Antioxidants in Mitochondrial Function : Peptide antioxidants with dimethyltyrosine have been developed to target the inner mitochondrial membrane. These peptides have shown to inhibit mitochondrial swelling, oxidative cell death, and reperfusion injury, underscoring their therapeutic potential in treating conditions associated with oxidative stress (Zhao et al., 2004).
properties
IUPAC Name |
2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEIHXWCWAMTTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551692 | |
Record name | O,alpha-Dimethyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O,alpha-Dimethyltyrosine | |
CAS RN |
7383-30-4 | |
Record name | O,alpha-Dimethyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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